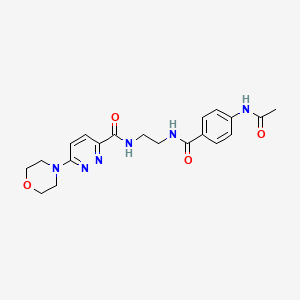

![molecular formula C22H19ClF3N5O4S3 B2455265 N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 392299-34-2](/img/structure/B2455265.png)

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isozymes

This compound is part of research efforts focused on the design and synthesis of sulfonamide derivatives to inhibit carbonic anhydrase (CA) isozymes, which are metalloenzymes present in almost all living organisms. They catalyze the reversible hydration of carbon dioxide to bicarbonate ion and protons. Specific sulfonamide derivatives, including those with thiadiazole moieties, have been identified as potent inhibitors of human CA I and II isozymes, suggesting potential therapeutic applications in conditions where CA activity modulation is beneficial, such as glaucoma, epilepsy, and certain types of cancer (Gokcen, Gulcin, Ozturk, & Goren, 2016).

Targeting Tumor-associated Carbonic Anhydrase IX

The compound is relevant in the development of inhibitors targeting the tumor-associated carbonic anhydrase IX (CA IX). This approach is crucial for anticancer strategies since CA IX is overexpressed in several hypoxic tumors and contributes to cancer progression and metastasis. Research has identified various sulfonamide-based inhibitors, showing that modifications in the sulfonamide structure, including incorporation of thiadiazole rings, can lead to potent and selective CA IX inhibitors. These findings have implications for designing new anticancer agents with improved selectivity and potency (Ilies et al., 2003).

Design and Synthesis of Selective Inhibitors

Studies also focus on the design and synthesis of sulfonamides as selective inhibitors for membrane-anchored and tumor-associated carbonic anhydrase isozymes. By modifying the chemical structure, researchers aim to develop inhibitors that are selective for CA IX, offering potential therapeutic options for treating cancers that express this enzyme. The synthesis of positively charged sulfonamides demonstrates the versatility of chemical modifications in achieving desired biological activity and selectivity (Casey et al., 2004).

Glutaminase Inhibition for Cancer Therapy

Another research application involves the inhibition of kidney-type glutaminase (GLS), a key enzyme in cancer cell metabolism. Derivatives of the compound, particularly those related to bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, have been explored for their ability to inhibit GLS. These studies aim to identify more potent inhibitors with improved drug-like properties, offering new avenues for cancer therapy (Shukla et al., 2012).

Mechanism of Action

properties

IUPAC Name |

N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClF3N5O4S3/c23-16-8-5-14(22(24,25)26)11-17(16)27-18(32)12-36-21-30-29-20(37-21)28-19(33)13-3-6-15(7-4-13)38(34,35)31-9-1-2-10-31/h3-8,11H,1-2,9-10,12H2,(H,27,32)(H,28,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGMPAZJEAETKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClF3N5O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

606.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride](/img/structure/B2455184.png)

![1-(2-Chlorobenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B2455187.png)

![5-(3,4-Difluoro-phenyl)-6-thioxo-1,5,6,7-tetrahydro-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2455188.png)

![2-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B2455190.png)

![N-{4-[(2-chlorophenyl)sulfanyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2455193.png)

![2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-(3-methoxybenzyl)propanamide](/img/structure/B2455200.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2455202.png)